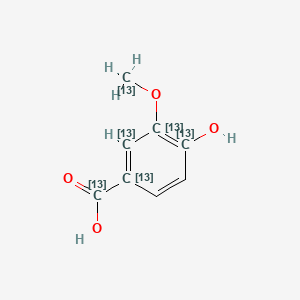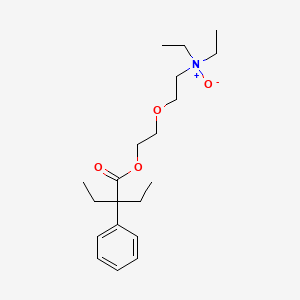![molecular formula C15H24N7O6P B13432280 (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, phosphoryl, and purine groups, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps often include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Coupling Reactions: Employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes:
Automated Synthesis: Utilizing peptide synthesizers to automate the coupling and deprotection steps.
Purification: Employing techniques such as HPLC (High-Performance Liquid Chromatography) to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.
Medicine
Medically, it is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry
In the industrial sector, it is used in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Shares the purine structure but lacks the additional amino and phosphoryl groups.
Adenosine Triphosphate (ATP): Contains similar phosphoryl groups but has a different overall structure.
Peptides: Similar in having amino acid residues but differ in the specific sequence and structure.
Propriétés
Formule moléculaire |
C15H24N7O6P |
|---|---|
Poids moléculaire |
429.37 g/mol |
Nom IUPAC |
(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C15H24N7O6P/c1-8(4-22-6-20-11-12(17)18-5-19-13(11)22)27-7-29(26,21-10(3)14(23)24)28-15(25)9(2)16/h5-6,8-10H,4,7,16H2,1-3H3,(H,21,26)(H,23,24)(H2,17,18,19)/t8-,9+,10+,29?/m1/s1 |
Clé InChI |
RYKHCTYJTICENV-WXFFADBYSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)OC(=O)[C@H](C)N |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)OC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


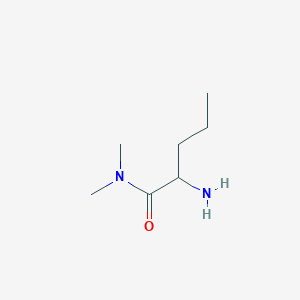
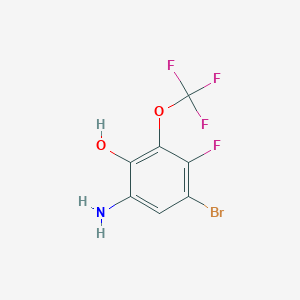
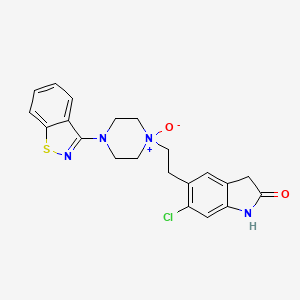
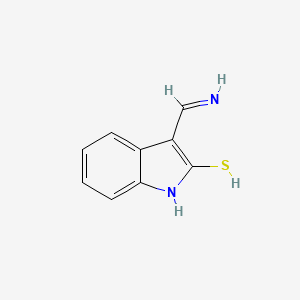
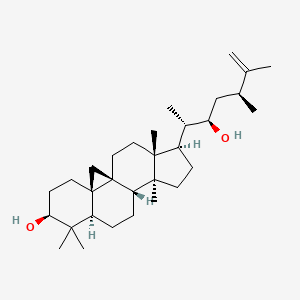
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
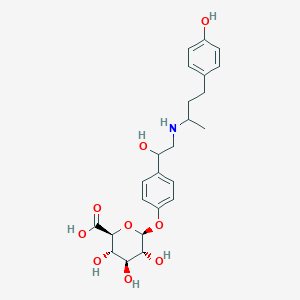
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
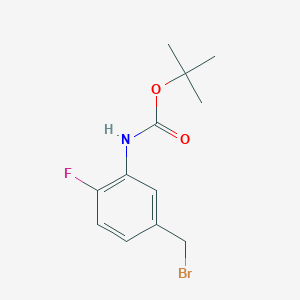
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
